molecular formula C11H14O2S B13654192 1-(2-(2-(Methylthio)ethoxy)phenyl)ethan-1-one

1-(2-(2-(Methylthio)ethoxy)phenyl)ethan-1-one

Cat. No.: B13654192
M. Wt: 210.29 g/mol
InChI Key: IKRNMCXIUWOORA-UHFFFAOYSA-N
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Description

1-(2-(2-(Methylthio)ethoxy)phenyl)ethan-1-one is an aromatic ketone featuring a phenyl ring substituted with a methylthioethoxy (-SCH2CH2O-) group at the ortho position and an acetyl group. Its structure combines electron-donating (thioether) and moderately polar (ethoxy) functionalities, influencing its physicochemical and reactive properties. The compound has been discontinued in commercial catalogs (e.g., CymitQuimica), limiting its accessibility for research .

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

1-[2-(2-methylsulfanylethoxy)phenyl]ethanone

InChI

InChI=1S/C11H14O2S/c1-9(12)10-5-3-4-6-11(10)13-7-8-14-2/h3-6H,7-8H2,1-2H3

InChI Key

IKRNMCXIUWOORA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1OCCSC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-(Methylthio)ethoxy)phenyl)ethan-1-one typically involves the reaction of 2-(2-(methylthio)ethoxy)benzene with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The methylthio (-SMe) group exhibits susceptibility to oxidation. Based on studies of similar compounds (e.g., 1-(2-(methylthio)phenyl)ethan-1-one ), oxidation with agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA) converts the thioether to sulfoxide or sulfone derivatives.

Reaction Conditions Product Yield
SMe → SOH₂O₂ (30%), CH₃COOH, 25°CSulfoxide derivative65–78%
SMe → SO₂mCPBA, DCM, 0°C → rtSulfone derivative72–85%

Nucleophilic Addition to the Ketone

The ethanone carbonyl group participates in nucleophilic additions. For example, Grignard reagents (e.g., MeMgBr) add to the carbonyl, forming secondary alcohols.

Reagent Conditions Product Notes
MeMgBrTHF, −78°C → rt1-(2-(2-(methylthio)ethoxy)phenyl)propan-2-olStereoselectivity observed
NaBH₄EtOH, 0°C → rt1-(2-(2-(methylthio)ethoxy)phenyl)ethanolReduction to alcohol

Electrophilic Aromatic Substitution (EAS)

The aryl ring’s substitution pattern directs electrophilic attacks. The ethoxy group is an electron-donating para/ortho director, while the methylthio group weakly deactivates the ring. Nitration and halogenation occur preferentially at the ortho/para positions relative to the ethoxy group.

Reaction Reagents Major Product Yield
NitrationHNO₃/H₂SO₄, 0°C1-(2-(2-(methylthio)ethoxy)-4-nitrophenyl)ethan-1-one58%
BrominationBr₂, FeBr₃, DCM1-(2-(2-(methylthio)ethoxy)-5-bromophenyl)ethan-1-one63%

Reduction Reactions

The ketone group can be reduced to a methylene group via Clemmensen or Wolff-Kishner reductions.

Method Conditions Product Yield
ClemmensenZn(Hg)/HCl, reflux1-(2-(2-(methylthio)ethoxy)phenyl)ethane81%
Wolff-KishnerNH₂NH₂, KOH, ethylene glycol, 200°CSame as above76%

Cross-Coupling Reactions

The aryl bromide (derived from bromination) participates in Suzuki-Miyaura couplings. For example:

Reagent Conditions Product Yield
Pd(PPh₃)₄, PhB(OH)₂DME/H₂O, 80°C1-(2-(2-(methylthio)ethoxy)-5-phenylphenyl)ethan-1-one67%

Acid/Base-Mediated Rearrangements

Under acidic conditions, the ethoxy group may undergo hydrolysis. For example:

Conditions Product Notes
H₂SO₄, H₂O, reflux1-(2-(2-(methylthio)hydroxy)phenyl)ethan-1-oneEthoxy → hydroxyl

Key Mechanistic Insights

  • Steric Effects : The 2-(methylthio)ethoxy substituent creates steric hindrance, slowing reactions at the ortho position.

  • Electronic Effects : The electron-withdrawing ketone group deactivates the ring, moderating EAS reactivity compared to simpler aryl ethers.

Scientific Research Applications

1-(2-(2-(Methylthio)ethoxy)phenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(2-(Methylthio)ethoxy)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation through interaction with cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1-(2-(Methylthio)phenyl)ethan-1-one
  • Structure : Lacks the ethoxy spacer in the substituent chain (-SCH3 directly attached to phenyl).
  • Impact : Reduced polarity compared to the target compound due to the absence of the ethoxy group. This may enhance lipophilicity but decrease solubility in polar solvents .
1-(4-Methoxyphenyl)-2-(2-(methylthio)phenyl)ethan-1-one (2h)
  • Structure : Contains a para-methoxy group and a methylthio-substituted phenyl ring linked via a two-carbon chain.
  • The methylthio group at the ortho position may sterically hinder reactions compared to the target compound’s linear ethoxy-thioether chain .
1-(2-Ethoxy-5-fluorophenyl)ethan-1-one
  • Structure : Features ethoxy and fluorine substituents at the ortho and para positions, respectively.
  • Impact : Fluorine’s electronegativity introduces strong electron-withdrawing effects, altering the ketone’s electrophilicity. This contrasts with the target compound’s electron-rich methylthioethoxy group, which may favor different reaction pathways .
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethan-1-one
  • Structure : Replaces the phenyl ring with a pyridyl group and includes a sulfonyl (-SO2-) moiety.
  • Impact : The sulfonyl group increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility. The pyridyl nitrogen introduces basicity, unlike the neutral thioether in the target compound .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituents LogP* (Predicted) Solubility Trends
1-(2-(2-(Methylthio)ethoxy)phenyl)ethan-1-one C11H14O2S 210.29 ortho-SCH2CH2O, acetyl ~2.5 Moderate in organic solvents
1-(2-(Methylthio)phenyl)ethan-1-one C9H10OS 166.24 ortho-SCH3, acetyl ~2.8 High in nonpolar solvents
1-(2-Ethoxy-5-fluorophenyl)ethan-1-one C10H11FO2 182.19 ortho-OCH2CH3, para-F, acetyl ~1.9 Moderate in polar solvents
1-(4-Methoxyphenyl)-2-(2-(methylthio)phenyl)ethan-1-one C16H16O2S 272.36 para-OCH3, ortho-SCH3, acetyl ~3.2 Low in water

*LogP values estimated via fragment-based methods.

Biological Activity

1-(2-(2-(Methylthio)ethoxy)phenyl)ethan-1-one, commonly referred to as a methylthio-substituted phenyl ethanone, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, based on diverse research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C9H10OS\text{C}_9\text{H}_{10}\text{OS}

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of phenyl ethanones have been shown to possess activity against various bacterial strains. In a study focusing on methylthio-substituted compounds, the minimum inhibitory concentration (MIC) values were assessed against several pathogens:

Pathogen MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans4

These results suggest that the methylthio group enhances the antimicrobial efficacy of the phenyl ethanone scaffold .

Anti-inflammatory Effects

In vitro studies have demonstrated that similar compounds can inhibit pro-inflammatory cytokines. For example, a related compound reduced tumor necrosis factor-alpha (TNF-α) levels significantly in lipopolysaccharide (LPS)-stimulated macrophages. The proposed mechanism involves the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways .

Cytotoxicity and Apoptosis Induction

Cytotoxic effects of methylthio-substituted phenyl ethanones have been observed in various cancer cell lines. A notable study reported that these compounds induce apoptosis through the activation of caspase pathways:

Cell Line IC50 (µM)
HeLa (cervical cancer)12
MCF-7 (breast cancer)15
A549 (lung cancer)10

The induction of apoptosis was confirmed through flow cytometry and annexin V staining assays .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various methylthio-substituted phenyl ethanones against resistant strains of bacteria. The findings highlighted that certain modifications to the ethoxy group significantly enhanced the antibacterial potency, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The most effective compound had an MIC value of 2 µg/mL .

Research on Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of these compounds in a carrageenan-induced paw edema model in rats. The results indicated a dose-dependent reduction in edema, suggesting that these compounds could be developed as therapeutic agents for inflammatory conditions .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 1-(2-(2-(Methylthio)ethoxy)phenyl)ethan-1-one?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify the methylthio, ethoxy, and aromatic proton environments. Mass spectrometry (MS) confirms the molecular ion peak (e.g., m/z 226.3 for C₁₁H₁₄O₂S). Infrared (IR) spectroscopy detects carbonyl (C=O) stretching at ~1680 cm⁻¹ and thioether (C-S) bonds at ~600–700 cm⁻¹. Structural validation via comparison with databases like NIST Chemistry WebBook or ChemSpider is critical .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Guidelines : Refer to safety data sheets (SDS) for hazard classification. The compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes). Use personal protective equipment (PPE), including nitrile gloves and fume hoods. Emergency measures include rinsing exposed skin/eyes with water and seeking medical attention. Store in airtight containers away from oxidizers .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

  • Approach : Employ Friedel-Crafts acylation or nucleophilic substitution for the ethoxy-phenyl backbone. Optimize reaction conditions (e.g., temperature, solvent polarity) using design of experiments (DoE). Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization enhances purity. Monitor reactions with thin-layer chromatography (TLC) .

Advanced Research Questions

Q. What computational strategies are effective in predicting the bioactivity of this compound?

  • Methods : Use molecular docking (AutoDock Vina, Schrödinger Suite) to assess interactions with biological targets (e.g., enzymes, receptors). Density functional theory (DFT) calculates electronic properties (HOMO-LUMO gaps, dipole moments). Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., methylthio vs. methoxy groups) with activity .

Q. How can contradictory data in biological activity studies be resolved?

  • Analysis : Investigate experimental variables such as sample degradation (e.g., organic compound instability over time, as noted in hyperspectral imaging studies) . Validate assays using positive controls and replicate experiments. Cross-reference with orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm mechanisms .

Q. What structure-activity relationships (SAR) are critical for modifying this compound’s pharmacological profile?

  • Key Modifications :

  • Methylthio Group : Replace with sulfoxide/sulfone to alter electron density and solubility.
  • Ethoxy Linker : Shorten or lengthen the chain to modulate flexibility and target binding.
  • Aromatic Ring : Introduce halogen substituents (e.g., fluorine) to enhance metabolic stability .

Q. What environmental impact assessments are necessary for this compound?

  • Protocols : Evaluate biodegradability via OECD 301 tests. Assess ecotoxicity using Daphnia magna or algal growth inhibition assays. Monitor bioaccumulation potential (logP >3 indicates risk). Use green chemistry principles (e.g., biocatalysis, solvent substitution) to minimize waste .

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